molecular formula C24H22N2O3 B6568921 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide CAS No. 946368-36-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

Katalognummer B6568921
CAS-Nummer: 946368-36-1
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: WSELWIONFJVIQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, abbreviated as BTP-2, is an organic compound with a wide range of applications in scientific research. BTP-2 is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are endogenous lipid-based signaling molecules that are involved in many physiological processes, including appetite, pain, and inflammation. As an inhibitor of FAAH, BTP-2 has been used in numerous studies to explore the physiological effects of endocannabinoids and their possible therapeutic applications.

Wissenschaftliche Forschungsanwendungen

BTP-2 has been widely used in scientific research due to its ability to inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide. Studies have shown that BTP-2 can effectively inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide in vivo, making it an ideal tool for exploring the physiological effects of endocannabinoids. Additionally, BTP-2 has been used in numerous studies to investigate the therapeutic potential of endocannabinoids in treating various conditions, such as chronic pain, anxiety, and depression.

Wirkmechanismus

BTP-2 works by inhibiting N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, an enzyme involved in the metabolism of endocannabinoids. The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 results in an increase in the levels of endocannabinoids in the body, leading to the physiological effects associated with endocannabinoid signaling.
Biochemical and Physiological Effects
The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 has been shown to have a number of biochemical and physiological effects. Studies have shown that BTP-2 can modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior. Additionally, BTP-2 has been shown to reduce inflammation, reduce pain, and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

BTP-2 has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable, making it easy to store and handle. Additionally, BTP-2 is relatively inexpensive, making it an economical choice for researchers. However, BTP-2 is not suitable for use in humans due to potential toxicity.

Zukünftige Richtungen

The potential therapeutic applications of BTP-2 are still largely unexplored. Future studies should focus on exploring the effects of BTP-2 on various conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to investigate the effects of BTP-2 on the metabolism of endocannabinoids and their physiological effects. Furthermore, research should be conducted to investigate the long-term safety and efficacy of BTP-2 for therapeutic use.

Synthesemethoden

BTP-2 can be synthesized in a four-step procedure. The first step involves the condensation of 1-benzoyl-2-methyl-4-chloro-1,2,3,4-tetrahydroquinoline with phenoxyacetic acid. This is followed by a series of reactions involving the conversion of the intermediate to the desired product, BTP-2. The final step involves the oxidation of the intermediate to yield the desired product.

Eigenschaften

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSELWIONFJVIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.